Z-Arg-Leu-Val-Agly-Val-Ala-NH2 is a synthetic compound belonging to the class of peptidomimetics, which are designed to mimic the biological activity of peptides while offering improved stability and bioavailability. This compound features a sequence of amino acids including arginine, leucine, valine, and alanine, along with an α-aza-glycyl moiety (Agly), which replaces the traditional glycine residue. This modification enhances the compound's resistance to enzymatic degradation, making it a valuable candidate for various therapeutic applications.
The synthesis and characterization of Z-Arg-Leu-Val-Agly-Val-Ala-NH2 have been reported in various scientific studies focusing on peptidomimetic agents and their potential uses in drug development. Notably, research has highlighted its structural properties and biological activities in relation to protease inhibition and receptor binding .
Z-Arg-Leu-Val-Agly-Val-Ala-NH2 is classified as a peptidomimetic compound due to its structural similarity to natural peptides, combined with modifications that enhance its pharmacological properties. It falls under the broader category of azapeptides, which are peptides that incorporate one or more aza (nitrogen) atoms in place of carbon atoms in their backbone structure .
The synthesis of Z-Arg-Leu-Val-Agly-Val-Ala-NH2 typically involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids on a solid support. This method is advantageous for producing high-purity peptides with precise sequences.
Z-Arg-Leu-Val-Agly-Val-Ala-NH2 has a complex molecular structure characterized by:
The molecular formula can be represented as C17H30N6O3, with a molecular weight of approximately 374.46 g/mol. The compound exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming its identity and purity .
Z-Arg-Leu-Val-Agly-Val-Ala-NH2 can participate in various chemical reactions typical for peptides:
The stability of Z-Arg-Leu-Val-Agly-Val-Ala-NH2 against proteolytic enzymes is enhanced due to the presence of the aza-glycyl moiety, making it less susceptible to degradation compared to traditional peptides .
Z-Arg-Leu-Val-Agly-Val-Ala-NH2 exerts its biological effects primarily through interactions with specific receptors or enzymes involved in signaling pathways. The mechanism involves:
Studies have demonstrated that compounds similar to Z-Arg-Leu-Val-Agly-Val-Ala-NH2 exhibit significant binding affinities in receptor assays, indicating potential therapeutic applications in areas such as pain management and inflammation control .
Z-Arg-Leu-Val-Agly-Val-Ala-NH2 is typically presented as a white to off-white powder. Its solubility varies depending on pH and solvent conditions but is generally soluble in water and organic solvents like dimethyl sulfoxide.
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability over time .
Z-Arg-Leu-Val-Agly-Val-Ala-NH2 finds applications in various scientific fields:
Z-Arg-Leu-Val-Agly-Val-Ala-NH₂ represents a specialized class of synthetic peptides engineered for enhanced stability and target specificity. The incorporation of Agly (2-amino-2-deoxyglycine) replaces the typical carbonyl group of glycine with a methylene group (–CH₂– instead of –C=O–), creating a non-hydrolyzable peptide bond surrogate. This modification significantly increases resistance to proteolytic degradation, as standard peptide bonds exhibit hydrolysis half-lives of 350–600 years under physiological pH [7]. Such analogs address critical limitations of natural peptides in therapeutic and biochemical contexts, particularly in protease inhibition studies where bond stability dictates efficacy [9].
The hexapeptide sequence strategically positions hydrophobic residues (Leu, Val, Val, Ala) alongside the cationic Arg, suggesting potential membrane interactions or protein-binding interfaces. This amphipathic design mirrors structural principles observed in antimicrobial peptides and enzyme substrates, though its specific targets require further characterization [4] [8].
The peptide’s systematic name is N-Benzyloxycarbonyl-L-arginyl-L-leucyl-L-valyl-2-amino-2-deoxyglycyl-L-valyl-L-alaninamide. Key components include:
Table 1: Nomenclature Breakdown
| Component | Symbol | Role |
|---|---|---|
| N-Terminal Cap | Z | Benzyloxycarbonyl group; enhances proteolytic resistance |
| Residue 1 | Arg | Basic residue; potential H-bond/salt bridge formation |
| Residue 2 | Leu | Hydrophobic residue; contributes to lipophilicity |
| Residue 3 | Val | β-branched hydrophobic residue; conformational restriction |
| Non-standard Linker | Agly | Methylene bridge (–CH₂–); prevents hydrolysis |
| Residue 5 | Val | Reiteration of hydrophobic β-branching |
| C-Terminus | Ala-NH₂ | Amidation; blocks C-terminal degradation |
Physicochemical properties were calculated using Lehninger’s principles [2]:
The Agly-containing peptide exhibits distinct biochemical properties compared to natural sequences and analogues:
Table 2: Comparative Analysis with Analogues
| Peptide Sequence | Scissile Bond | Protease Resistance | Structural Impact |
|---|---|---|---|
| Z-Arg-Leu-Val-Agly-Val-Ala-NH₂ | Non-scissile | High | Extended conformation; reduced helix propensity |
| Z-Arg-Leu-Val-Gly-Val-Ala-NH₂ | Gly-Val | Low | Standard β-turn/helical motifs |
| Z-Arg-Leu-Val-Agly-Ala-Gly-NH₂ | Non-scissile | High | Altered C-terminal flexibility |
| Ac-Gly-Ala-Val-Ile-Leu-Arg-NH₂ | Standard bonds | Moderate | Nanodonut topology [8] |
Mechanistic Implications:
Structural Characterization:
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0